Cas no 63023-78-9 (Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate)

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring both oxygen and sulfur heteroatoms within its unique bicyclic structure. This ester derivative is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for constructing complex heterocyclic frameworks. The presence of a spiro center and heteroatoms enhances its utility in cyclization and functionalization reactions. Its stability under standard conditions and compatibility with various reaction conditions make it suitable for applications in pharmaceutical and agrochemical research. The compound's structural complexity offers opportunities for further derivatization, enabling the development of novel bioactive molecules.
Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate structure
63023-78-9 structure
商品名:Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
CAS番号:63023-78-9
MF:C9H14O3S
メガワット:202.271
CID:2789505
PubChem ID:65917603

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • AKOS015259231
    • DTXSID40734953
    • EN300-699968
    • Ethyl1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
    • 63023-78-9
    • CS-0291897
    • Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
    • インチ: InChI=1S/C9H14O3S/c1-2-11-8(10)7-9(12-7)3-5-13-6-4-9/h7H,2-6H2,1H3
    • InChIKey: JZAPFHQDFMOGTB-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 202.06636548Da
  • どういたいしつりょう: 202.06636548Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-699968-0.25g
ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
63023-78-9
0.25g
$748.0 2023-03-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1362567-1g
Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
63023-78-9 95%
1g
¥6888.00 2024-05-06
Enamine
EN300-699968-0.05g
ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
63023-78-9
0.05g
$683.0 2023-03-10
Enamine
EN300-699968-5.0g
ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
63023-78-9
5.0g
$2360.0 2023-03-10
Enamine
EN300-699968-1.0g
ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
63023-78-9
1g
$0.0 2023-06-07
Enamine
EN300-699968-10.0g
ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
63023-78-9
10.0g
$3500.0 2023-03-10
Enamine
EN300-699968-0.1g
ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
63023-78-9
0.1g
$715.0 2023-03-10
Enamine
EN300-699968-0.5g
ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
63023-78-9
0.5g
$781.0 2023-03-10
Enamine
EN300-699968-2.5g
ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
63023-78-9
2.5g
$1594.0 2023-03-10

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 関連文献

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylateに関する追加情報

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate (CAS No. 63023-78-9): A Comprehensive Overview

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate (CAS No. 63023-78-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This spirocyclic ester, characterized by its unique structural motif, exhibits a blend of chemical and biological properties that make it a promising candidate for various applications, particularly in drug discovery and material science.

The molecular structure of Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate consists of a spirocyclic framework formed by the intersection of an oxacyclohexane ring and a thiacyclohexane ring. This distinctive arrangement imparts remarkable steric and electronic properties to the molecule, which are crucial for its potential utility in medicinal chemistry. The presence of both oxygen and sulfur atoms in the spirocycle introduces diverse reactivity, enabling various functionalization strategies that can be leveraged in the synthesis of more complex derivatives.

In recent years, there has been a surge in research focused on spirocyclic compounds due to their unique structural features and biological activities. Spirocycles are known for their rigidity, which can stabilize bioactive conformations and enhance binding affinity to biological targets. Specifically, Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has been explored as a scaffold for developing novel therapeutic agents. Its oxathia bridge provides a versatile platform for incorporating pharmacophores, making it an attractive building block for drug design.

One of the most compelling aspects of Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in various diseases, particularly cancer. The spirocyclic structure of this compound allows for precise modulation of interactions with kinase active sites, offering a promising route to develop selective inhibitors.

Recent studies have demonstrated the efficacy of Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate derivatives in inhibiting specific kinases while minimizing off-target effects. For instance, modifications to the ester group and the spirocycle itself have been shown to enhance binding affinity and selectivity towards target kinases. These findings highlight the compound's potential as a lead molecule in kinase inhibitor development.

Beyond its applications in drug discovery, Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has also shown promise in material science applications. Its unique structural features make it an excellent candidate for designing novel polymers and liquid crystals with tailored properties. These materials could find applications in optoelectronics, nanotechnology, and advanced coatings.

The synthesis of Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate presents several challenges due to its complex spirocyclic framework. However, advances in synthetic methodologies have made it increasingly feasible to access this compound in high yields and purity. Modern techniques such as transition metal-catalyzed reactions and organometallic chemistry have been instrumental in facilitating its synthesis.

In conclusion, Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate (CAS No. 63023-78-9) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and versatile reactivity make it an invaluable scaffold for drug design and material innovation. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its place as a key player in modern chemistry.

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